REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[C:8]([CH3:16])[C:9]([O:14]C)=[C:10]([CH3:13])[CH:11]=2)[C:6]([CH3:18])([CH3:17])[CH2:5]1)(=[O:3])[CH3:2].C(N1C2C(=C(C)C(O)=C(C)C=2)C(C)C1)(=O)C>>[C:1]([N:4]1[C:12]2[C:7](=[C:8]([CH3:16])[C:9]([OH:14])=[C:10]([CH3:13])[CH:11]=2)[C:6]([CH3:18])([CH3:17])[CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
15
|
Quantity
|
741 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C2=C(C(=C(C=C12)C)OC)C)(C)C
|
Name
|
11a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C2=C(C(=C(C=C12)C)O)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(C2=C(C(=C(C=C12)C)O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 524 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |